molecular formula C11H13ClN2 B8364686 1-(3-chloropropyl)-2-methyl-1H-benzimidazole

1-(3-chloropropyl)-2-methyl-1H-benzimidazole

Cat. No. B8364686
M. Wt: 208.69 g/mol
InChI Key: BSNMISJROAVHKB-UHFFFAOYSA-N
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Patent
US09415047B2

Procedure details

2-methyl-1H-benzimidazole (13.2 g, 0.10 mol) was dissolved into 200 ml of 20% wt. sodium hydroxide, 3-chlorobromopropane (31.4 g, 0.20 mol) and tetrabutyl ammonium bromide (1.0 g) were added, and mixed for 5 min. The mixture was heated to 60° C., stirred to react for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3 to produce 12.9 g of 1-(3-chloropropyl)-2-methyl-1H-benzimidazole, with a yield of 62.1%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[OH-].[Na+].[Cl:13][CH2:14][CH2:15][CH2:16]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[Cl:13][CH2:14][CH2:15][CH2:16][N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
CC1=NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
31.4 g
Type
reactant
Smiles
ClCCCBr
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
mixed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction solution was cooled down to ambient temperature
ADDITION
Type
ADDITION
Details
Organic phases were mixed
WASH
Type
WASH
Details
washed with 100 ml of saturated saline
CUSTOM
Type
CUSTOM
Details
Liquid was separated
CUSTOM
Type
CUSTOM
Details
organic phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce oily product
CUSTOM
Type
CUSTOM
Details
Oily products were separated
CUSTOM
Type
CUSTOM
Details
purified by chromatography with neutral Al2O3

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 62.1%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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